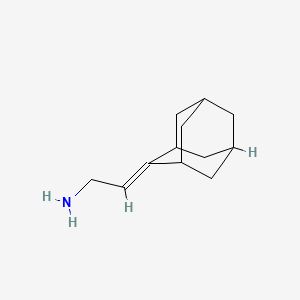

2-(2-Adamantylidene)ethanamine

Description

Historical Development of Adamantane (B196018) Chemistry

The journey of adamantane chemistry began in 1933 when it was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. mdpi.com The name "adamantane" was derived from the Greek word "adamantinos," meaning "like steel or diamond," a nod to the molecule's rigid, diamond-like structure. prepchem.com This unique, strain-free, tricyclic hydrocarbon, with the formula C₁₀H₁₆, consists of three fused cyclohexane (B81311) rings in a chair conformation. acs.org

Early attempts at synthesizing adamantane were met with limited success. In 1924, the German chemist Hans Meerwein made an early attempt, but instead produced a precursor that would later be named Meerwein's ester. prepchem.com It wasn't until 1941 that Vladimir Prelog achieved the first successful, albeit inefficient, synthesis of adamantane. mdpi.com A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis through the Lewis acid-catalyzed rearrangement of dicyclopentadiene. nih.gov This method made adamantane and its derivatives more accessible for research, sparking a new wave of investigation into polyhedral organic compounds. prepchem.com

Table 1: Historical Milestones in Adamantane Chemistry

| Year | Milestone | Key Figure(s) | Significance |

| 1933 | Isolation from petroleum | S. Landa & V. Machacek | First discovery of the adamantane molecule. mdpi.com |

| 1941 | First laboratory synthesis | Vladimir Prelog | Proved the structure of adamantane through synthesis. mdpi.com |

| 1957 | Efficient synthesis developed | Paul von Ragué Schleyer | Made adamantane widely available for research. nih.gov |

| 1964 | Discovery of antiviral properties | - | Amantadine (B194251), an adamantane derivative, was found to be effective against the Influenza A virus, launching the medicinal chemistry applications of adamantane. nih.gov |

Structural Significance of Adamantylidene in Organic Frameworks

The adamantylidene double bond introduces a point of reactivity and specific stereochemistry. Unlike the freely rotating single bonds in many organic molecules, the double bond of an adamantylidene group creates a rigid planar structure at the point of attachment. This can be crucial in the design of molecules where precise spatial orientation is required for interaction with biological targets or for the construction of advanced materials. acs.org The bulky adamantane cage can also provide steric shielding to neighboring functional groups, influencing their reactivity and stability. nih.gov

Overview of Research Trajectories for Adamantane Derivatives in Advanced Organic Synthesis

The accessibility of adamantane has led to extensive research into its derivatives for a wide array of applications, primarily in medicinal chemistry and materials science.

In medicinal chemistry , adamantane derivatives have been successfully developed as antiviral drugs (e.g., amantadine and rimantadine), which inhibit the replication of the influenza A virus. mdpi.com Other derivatives have shown promise as treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease (e.g., memantine). nih.gov The lipophilic and rigid nature of the adamantane scaffold is often used to improve the therapeutic properties of existing drugs. pensoft.net Research continues to explore new adamantane-based compounds with potential antibacterial, anticancer, and anti-inflammatory activities. mdpi.com

In the field of materials science , the rigid and stable structure of adamantane makes it an attractive building block for the synthesis of polymers with high thermal stability and desirable mechanical properties. pensoft.net Adamantane-containing polymers have been investigated for use in specialized lubricants and coatings. prepchem.com Furthermore, the ability of adamantane derivatives to self-assemble into ordered structures has led to their use in the development of nanomaterials and drug delivery systems, such as liposomes and dendrimers. mdpi.compensoft.net The unique cage structure can encapsulate other molecules, and the potential for functionalization allows for the creation of targeted delivery vehicles. mdpi.com

Properties

IUPAC Name |

2-(2-adamantylidene)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h1,8-11H,2-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAAIPQSHIKBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975213 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59807-54-4, 59807-56-6 | |

| Record name | Ethanamine, 2-tricyclo(3.3.1.1(sup 3,7))decylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tricyclo(3.3.1.1(3,7))dec-2-ylideneethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC282468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conclusion

2-(2-Adamantylidene)ethanamine represents a fascinating, albeit underexplored, intersection of adamantane (B196018) and amine chemistry. Its historical roots lie in the discovery and synthetic accessibility of the adamantane cage, a structure that continues to captivate chemists with its unique properties. The combination of the rigid, lipophilic adamantylidene group and the reactive ethanamine moiety makes this compound a promising candidate for further research in advanced organic synthesis, with potential applications spanning from the development of new pharmaceuticals to the creation of high-performance materials. While specific research on this exact molecule is limited, the foundational principles of adamantane and amine reactivity provide a clear roadmap for its potential synthesis, characterization, and application.

Chemical Derivatization and Functionalization Studies

The unique structural characteristics of 2-(2-adamantylidene)ethanamine, featuring a bulky, rigid adamantane (B196018) cage, a reactive exocyclic double bond, and a primary amino group, offer a versatile platform for chemical modification. Derivatization and functionalization studies of this core structure are pivotal for exploring its potential in various chemical and biomedical fields. These studies focus on strategically modifying the molecule to fine-tune its physicochemical properties and to introduce new functionalities.

Advanced Applications in Organic Synthesis and Materials Science

2-(2-Adamantylidene)ethanamine as a Synthetic Building Block

The dual functionality of this compound—a nucleophilic amine and a reactive alkene—renders it a valuable precursor for creating intricate molecular structures. Its rigid adamantylidene core provides a predictable and stable three-dimensional framework, which is highly desirable in various chemical applications.

Construction of Complex Polycyclic Structures

The synthesis of complex polycyclic compounds is a cornerstone of modern organic chemistry, with applications in pharmaceuticals and materials science. rsc.orgrsc.org this compound offers multiple pathways to such structures. The exocyclic alkene can participate in various cycloaddition reactions, which are powerful methods for forming six-membered rings with high regio- and stereoselectivity. openstax.orguc.pt For instance, a Diels-Alder reaction between the adamantylidene moiety (as the dienophile) and a suitable diene could generate a new spiro-fused six-membered ring attached to the adamantane (B196018) cage.

Furthermore, the primary amine group serves as a handle for annulation reactions. It can be transformed into various functional groups that can subsequently react with the alkene or other parts of a molecule to build additional rings. This approach allows for the rapid assembly of strained and complex polycyclic scaffolds. nih.govresearchgate.net While direct examples employing this compound are not extensively documented, the fundamental reactivity of its constituent functional groups points toward its significant potential in this area.

| Reaction Type | Reacting Functional Group | Potential Partner | Resulting Structure |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Adamantylidene C=C bond | Conjugated Diene (e.g., 1,3-Butadiene) | Spiro-fused cyclohexene (B86901) ring |

| [2+2] Photochemical Cycloaddition | Adamantylidene C=C bond | Alkene (e.g., Ethylene) | Spiro-fused cyclobutane (B1203170) ring youtube.com |

| Aza-Diels-Alder | Imine (derived from the ethanamine) | Diene | Nitrogen-containing heterocycle |

| Pictet-Spengler Reaction | Ethanamine group | Aldehyde/Ketone (intramolecular) | Fused tetrahydroisoquinoline-like system |

Design of Scaffolds with Defined Geometries

In medicinal chemistry and materials science, a molecular scaffold refers to the core structure of a molecule that provides a specific three-dimensional arrangement for appended functional groups. openstax.org The adamantane cage is an exemplary scaffold due to its high rigidity, lipophilicity, and well-defined tetrahedral geometry.

The this compound molecule leverages these properties, presenting the adamantane cage as a robust anchor. The defined geometry of the adamantylidene group ensures that substituents attached via the ethanamine tail are held in predictable spatial orientations. This is crucial in drug design, where precise positioning of pharmacophores is necessary for effective binding to biological targets like enzymes or receptors. The use of such conformationally restricted scaffolds can lead to enhanced binding affinity and selectivity.

| Scaffold Core | Key Geometric Features | Advantages in Scaffold Design |

|---|---|---|

| Benzene (B151609) | Planar, aromatic | Allows for π-stacking interactions; well-understood substitution patterns. |

| Cyclohexane (B81311) | Flexible (chair/boat conformations) | Can adopt different shapes to fit binding pockets. |

| Adamantane | Rigid, three-dimensional, tetrahedral | Provides precise and predictable 3D positioning of substituents; high conformational stability. |

| Bicyclo[1.1.1]pentane | Rigid, linear, non-classical bioisostere of para-substituted benzene wikipedia.org | Improves properties like solubility and metabolic stability while mimicking linear geometry wikipedia.org. |

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. nih.gov A key area within this field is host-guest chemistry, where a "host" molecule with a cavity binds a "guest" molecule that fits within it. The adamantane cage is a canonical guest for several macrocyclic hosts due to its ideal size, shape, and hydrophobicity.

The adamantylidene moiety of this compound is an excellent guest for hosts like β-cyclodextrin (a cyclic oligosaccharide) and cucurbit chemrxiv.orguril (a barrel-shaped macrocycle). nih.govmdpi.com The binding is driven by the hydrophobic effect and van der Waals forces, leading to the formation of highly stable inclusion complexes. nih.gov For instance, the association constant (Ka) for adamantane derivatives with β-cyclodextrin is typically in the range of 10⁴ to 10⁵ M⁻¹, indicating very strong binding. nih.gov Similarly, adamantane derivatives form exceptionally stable complexes with cucurbit[n]urils. frontiersin.org

The ethanamine group in this compound plays a crucial role by providing a point of attachment for conjugating the adamantane guest to other molecules, surfaces, or materials. nih.govosti.gov This allows for the construction of complex, self-assembling supramolecular systems, such as drug delivery vehicles, biosensors, or responsive materials, where the strong and specific adamantane-host interaction acts as a reliable molecular recognition motif. osti.govresearchgate.net

| Guest Molecule | Host Molecule | Typical Association Constant (Ka) in M⁻¹ | Primary Driving Force |

|---|---|---|---|

| Adamantan-1-amine | β-Cyclodextrin | ~ 5 x 10⁴ | Hydrophobic interactions, van der Waals forces nih.gov |

| Amantadine (B194251) (1-Adamantanamine) | Cucurbit chemrxiv.orguril (CB chemrxiv.org) | ~ 4 x 10¹² | Hydrophobic interactions, ion-dipole interactions frontiersin.org |

| Adamantane Carboxylic Acid | β-Cyclodextrin | ~ 10⁴ - 10⁵ | Hydrophobic interactions mdpi.com |

Design and Development of Catalytic Systems Incorporating Adamantylidene Moieties

The steric and electronic properties of ligands coordinated to a metal center are critical determinants of a catalyst's activity and selectivity. The bulky and rigid nature of the adamantane framework makes it an attractive component for ligand design.

Homogeneous and Heterogeneous Catalysis

Derivatives of this compound are promising candidates for creating ligands for both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the amine can be readily converted into an imine (Schiff base) by condensation with an aldehyde or ketone. nih.gov Such imine ligands, particularly when part of a chelating framework like a pyridine-bis(imine) (PDI) system, are highly effective in transition-metal-catalyzed reactions such as olefin polymerization. acs.org The adamantylidene group would impart significant steric bulk, creating a well-defined coordination environment around the metal that can control substrate approach and influence polymer properties.

For heterogeneous catalysis, the catalyst complex can be immobilized on a solid support. The lipophilic adamantane group can promote strong physisorption onto supports like carbon or polymers. Alternatively, the amine functionality provides a direct handle for covalent attachment to silica (B1680970) or other oxide supports, preventing the catalyst from leaching into the reaction medium and facilitating its reuse.

Ligand Design for Metal-Mediated Transformations

The primary amine of this compound is a versatile functional group for synthesizing a variety of ligands. As mentioned, condensation with carbonyl compounds yields Schiff base (imine) ligands. nih.govresearchgate.net These are particularly valuable because the C=N double bond is isoelectronic with a C=C double bond but introduces a nitrogen lone pair for metal coordination.

The incorporation of the adamantylidene group into the ligand backbone serves several purposes in metal-mediated transformations:

Steric Tuning: The immense bulk of the adamantane group can protect the metal center from undesirable side reactions, such as bimolecular catalyst decomposition. It also influences the regioselectivity and stereoselectivity of reactions by sterically directing the incoming substrate.

Enhanced Stability: The rigidity of the adamantane cage can lead to more stable metal complexes, increasing catalyst lifetime.

Solubility Control: The lipophilic nature of the adamantane group can enhance the solubility of the metal complex in nonpolar organic solvents, which are common in many catalytic processes.

Research has demonstrated the effectiveness of (1-adamantylimido)vanadium(V) complexes in olefin polymerization and ring-opening metathesis polymerization (ROMP), where the adamantyl group is crucial for catalytic activity. nih.gov This highlights the principle that ligands derived from adamantyl amines can be highly effective in controlling polymerization reactions.

| Ligand Type | Metal Center | Catalytic Application | Role of Adamantyl Group |

|---|---|---|---|

| 1-Adamantylimido | Vanadium(V) | Ethylene polymerization, ROMP nih.gov | Steric bulk influences catalytic activity and polymer properties. nih.gov |

| Pyridine-bis(imine) (PDI) | Iron, Cobalt | Olefin polymerization/oligomerization acs.org | Provides a rigid, sterically demanding pocket to control polymer linearity and molecular weight. acs.org |

| Adamantyl-based Schiff Base | Zn(II), Co(II), Cr(III) | Potential enzyme inhibition nih.gov | Enhances lipophilicity and biological interactions. nih.gov |

| Adamantylidene-based Imine | Titanium(IV) | Potential for imine-amido chelate formation researchgate.net | Creates novel tridentate ligand systems. researchgate.net |

Integration into Advanced Materials

The unique structural characteristics of this compound, particularly the rigid and bulky adamantylidene cage, have made it a compound of interest for integration into advanced materials. Its incorporation can impart desirable properties such as enhanced thermal stability, mechanical strength, and specific functionalities for applications in polymer science and analytical chemistry.

Polymeric Materials and Networks

The amine functionality of this compound serves as a key reactive site for its incorporation into various polymer architectures, including linear polymers and cross-linked networks. The presence of the adamantane group is known to significantly influence the properties of the resulting materials.

Polymer Synthesis and Properties:

Adamantane-containing polymers are recognized for their superior thermal stability and high glass transition temperatures (Tg). nih.govscispace.com The bulky, three-dimensional nature of the adamantane cage restricts polymer chain mobility, leading to enhanced rigidity and thermal resistance. nih.govscispace.com While research has broadly explored adamantane derivatives in polymers, the specific use of this compound can be extrapolated from studies on related adamantane diamines used in the synthesis of polyamides and epoxy resins. scispace.comrsc.orgnih.gov

For instance, this compound can be utilized as a monomer or a modifying agent in the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives. nih.govresearchgate.netchemguide.co.uk The resulting polyamides would be expected to exhibit improved thermal properties compared to their non-adamantane-containing counterparts.

Cross-linked Polymeric Networks:

The primary amine group of this compound makes it a suitable candidate for creating cross-linked polymeric networks. chempoint.comsapub.org It can act as a curing agent for epoxy resins, where the amine groups react with epoxide rings to form a rigid, three-dimensional network. scispace.com The incorporation of the adamantylidene moiety is anticipated to enhance the mechanical strength and thermal stability of the cured epoxy. scispace.com

Cross-linking agents are crucial in polymer chemistry for developing materials with improved durability and resistance to solvents, heat, and mechanical stress. chempoint.comsapub.org The use of adamantane-based amines as cross-linkers can lead to the formation of hypercrosslinked polymers (HCPs), which are nanoporous materials with high thermal and chemical stability. sci-hub.se

The table below illustrates the expected impact of incorporating an adamantane amine, such as this compound, as a comonomer or cross-linker on the properties of common polymers, based on established findings for similar adamantane derivatives. nih.govscispace.comrsc.org

| Polymer System | Property | Standard Polymer | Adamantane-Modified Polymer (Expected) |

| Polyamide | Glass Transition Temp. (Tg) | 220 °C | > 280 °C |

| Polyamide | Thermal Decomposition Temp. | ~450 °C | > 500 °C |

| Epoxy Resin | Tensile Modulus | 2.5 GPa | 3.5 GPa |

| Epoxy Resin | Water Absorption | 0.5% | < 0.2% |

Table 1: Predicted Property Enhancements in Polymers with Adamantane Integration

Chemiluminescent Probes and Detection Systems

Adamantane derivatives, particularly adamantylidene-1,2-dioxetanes, are central to the development of highly sensitive chemiluminescent probes. tue.nlresearchgate.net These probes are valued for their high signal-to-noise ratio, as they produce light through a chemical reaction without the need for an external light source, thus avoiding issues of autofluorescence. rsc.org

The core of these chemiluminescent systems is typically a spiroadamantane-1,2-dioxetane structure. tue.nlresearchgate.net The decomposition of the dioxetane ring, often triggered by a specific analyte or enzyme, leads to the formation of an excited-state adamantanone, which then emits light upon relaxation. tue.nlresearchgate.net While this compound itself is not the primary light-emitting species, its structural motif is closely related to the core luminophore.

The amine group in this compound offers a versatile handle for its incorporation into larger molecular probe structures. It can be functionalized to act as a recognition site for a target analyte or as a linker to attach the adamantylidene unit to a triggering molecule or a biomolecule.

Research on aminoadamantane derivatives has shown their ability to modulate luminol-dependent chemiluminescence in biological systems. nih.gov This suggests that adamantane amines can play a role as activators or enhancers in certain chemiluminescent reactions. The specific utility of this compound in a detection system would likely involve its conjugation to a molecule that, upon interaction with a target, initiates the decomposition of a nearby dioxetane. For example, it could be part of a linker in an enzyme-linked immunosorbent assay (ELISA) system where an alkaline phosphatase-conjugated antibody triggers a dioxetane substrate. nih.govgoogle.com

The table below details representative chemiluminescent systems where an adamantane-based structure is a key component, highlighting the principles that could be applied to probes functionalized with this compound.

| Probe System | Trigger | Analyte/Application | Principle of Detection |

| Dioxetane-Phosphate | Alkaline Phosphatase | Immunoassays, DNA probes | Enzymatic dephosphorylation triggers dioxetane decomposition and light emission. nih.govgoogle.com |

| Dioxetane-Galactoside | β-Galactosidase | Reporter gene assays | Enzymatic cleavage of the galactoside group initiates chemiluminescence. |

| Dioxetane-Arylboronate | Hydrogen Peroxide | Detection of reactive oxygen species | Oxidation of the boronate ester by H₂O₂ leads to an unstable phenolate-dioxetane that emits light. |

Table 2: Adamantane-Based Chemiluminescent Detection Systems

Q & A

Q. What are the best practices for designing comparative studies with structural analogs to elucidate structure-activity relationships (SAR)?

- Methodological Answer :

- Analog selection : Include derivatives with variations in adamantyl substitution (e.g., 1-Adamantylamine), chain length (e.g., propanamine vs ethanamine), and electronic modifiers (e.g., trifluoromethyl groups).

- Standardized assays : Fixed concentrations (e.g., 10 µM) and endpoints (e.g., % inhibition at 24h).

- Data normalization : Express results relative to a positive control (e.g., tamoxifen for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.